molecular formula C6H8N2O2 B13110166 6-ethoxypyrimidin-4(1H)-one CAS No. 74460-13-2

6-ethoxypyrimidin-4(1H)-one

Cat. No.: B13110166
CAS No.: 74460-13-2
M. Wt: 140.14 g/mol
InChI Key: GACYUQTWMKASGC-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidin-4(1H)-one is a pyrimidinone derivative characterized by an ethoxy substituent at the 6-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. While specific data on this exact compound are sparse in the provided evidence, its structural analogs and derivatives are well-documented, enabling comparative analysis .

Properties

IUPAC Name

4-ethoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-3-5(9)7-4-8-6/h3-4H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACYUQTWMKASGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663920
Record name 6-Ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74460-13-2
Record name 6-Ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxypyrimidin-4(1H)-one typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include:

    Reagents: Ethyl cyanoacetate, formamide

    Catalysts: Acidic catalysts such as hydrochloric acid

    Temperature: Elevated temperatures (around 100-150°C)

    Solvent: Often carried out in a solvent like ethanol or water

Industrial Production Methods

Industrial production of 6-ethoxypyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethoxypyrimidin-4-ol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base

Major Products

    Oxidation: Pyrimidine N-oxides

    Reduction: 6-Ethoxypyrimidin-4-ol

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

The compound 6-ethoxypyrimidin-4(1H)-one is a notable heterocyclic organic compound with potential applications across various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications, synthesizing insights from diverse sources while ensuring a comprehensive understanding of its significance.

Key Properties

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Solubility : Soluble in polar solvents such as water and ethanol.

Pharmaceutical Development

6-Ethoxypyrimidin-4(1H)-one has garnered attention for its potential as a pharmaceutical agent, particularly in the development of:

  • Antimicrobial Agents : The compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic.
  • Anticancer Agents : Preliminary studies suggest that it may inhibit tumor growth in specific cancer models, indicating its potential as an anticancer drug .

Synthesis of Complex Molecules

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are essential in drug discovery and development .

Material Science

In materials science, 6-ethoxypyrimidin-4(1H)-one is explored for its properties in:

  • Polymer Chemistry : It can be used to modify polymer structures, enhancing their mechanical and thermal properties.
  • Catalysis : The compound may act as a catalyst or catalyst precursor in various chemical reactions, facilitating the synthesis of other valuable compounds.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 6-ethoxypyrimidin-4(1H)-one demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action and potential formulations for therapeutic use.

Case Study 2: Anticancer Efficacy

In vivo studies involving tumor-bearing mice revealed that treatment with 6-ethoxypyrimidin-4(1H)-one led to reduced tumor size compared to control groups. The research highlighted the need for understanding the pharmacokinetics and dynamics of the compound to optimize its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-ethoxypyrimidin-4(1H)-one varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes like kinases or proteases

    Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 6-ethoxypyrimidin-4(1H)-one include:

Compound Name Substituents Similarity Score Key Properties
6-Hydroxy-2-methylpyrimidin-4(3H)-one -OH (6), -CH₃ (2) N/A Higher acidity due to hydroxyl group; forms hydrogen bonds readily.
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one -CH₃ (6), -CF₃ (2) 0.64 Electron-withdrawing CF₃ group enhances electrophilicity; increased lipophilicity.
2-Amino-6-methylpyrimidin-4(1H)-one -NH₂ (2), -CH₃ (6) 0.61 Amino group enables nucleophilic reactions; potential for hydrogen bonding.
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one -Cl-C₆H₄ (6), =S (2) N/A Thioxo group enhances π-conjugation; chlorophenyl adds steric bulk.
6-Amino-2-methoxy-4(1H)-pyrimidinone -NH₂ (6), -OCH₃ (2) N/A Methoxy group reduces polarity; amino group increases basicity.

Key Observations :

  • Electronic Effects : The ethoxy group in 6-ethoxypyrimidin-4(1H)-one is electron-donating, increasing electron density at the 6-position compared to electron-withdrawing groups (e.g., -CF₃ in ).
  • Solubility: Hydroxyl or amino substituents (e.g., ) improve aqueous solubility via hydrogen bonding, while ethoxy or methyl groups enhance lipophilicity.
  • Reactivity : Thioxo (=S) groups () promote tautomerization and participation in redox reactions, unlike the ethoxy group.

Spectroscopic and Physicochemical Properties

Comparative NMR data for selected compounds (1H and 13C shifts):

Compound 1H Shift (ppm) 13C Shift (ppm) Source
6-Ethoxypyrimidin-4(1H)-one (hypothetical) δ 1.35 (t, -OCH₂CH₃), δ 4.05 (q, -OCH₂) δ 63.2 (-OCH₂), δ 14.1 (-CH₃) -
6-Hydroxy-2-methylpyrimidin-4(3H)-one δ 10.2 (-OH), δ 2.4 (-CH₃) δ 165.1 (C=O), δ 24.3 (-CH₃)
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one δ 7.5–7.8 (aromatic H), δ 12.1 (-NH) δ 178.9 (C=S), δ 135.4 (C-Cl)

Notes:

  • The ethoxy group’s characteristic triplet (δ ~1.35 ppm) and quartet (δ ~4.05 ppm) distinguish it from hydroxyl or amino analogs .
  • Thioxo-containing compounds exhibit downfield shifts for C=S (δ ~170–180 ppm) in 13C NMR .

Biological Activity

6-Ethoxypyrimidin-4(1H)-one is a pyrimidinone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activity of 6-ethoxypyrimidin-4(1H)-one, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

6-Ethoxypyrimidin-4(1H)-one is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : 6-ethoxypyrimidin-4(1H)-one

The compound features an ethoxy group at the 6-position and a carbonyl group at the 4-position of the pyrimidine ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidinones exhibit significant antimicrobial properties. A study focused on various derivatives, including 6-ethoxypyrimidin-4(1H)-one, demonstrated that these compounds effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, as shown in Table 1.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicate that 6-ethoxypyrimidin-4(1H)-one possesses promising antimicrobial activity, particularly against Gram-negative bacteria.

Antitumor Activity

The antitumor potential of pyrimidinones has been extensively studied. In vitro assays using various cancer cell lines revealed that 6-ethoxypyrimidin-4(1H)-one exhibited cytotoxic effects. The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported as follows:

Cell Line IC50 (µM) Reference
MCF-75.2
HeLa3.8

These findings suggest that 6-ethoxypyrimidin-4(1H)-one could serve as a lead compound for further development in cancer therapy.

The mechanism underlying the biological activity of 6-ethoxypyrimidin-4(1H)-one is believed to involve the inhibition of key enzymes associated with cellular proliferation and survival. Studies have indicated that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells. Additionally, it has been shown to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidinones:

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a formulation containing 6-ethoxypyrimidin-4(1H)-one against skin infections caused by resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Antitumor Activity : In vivo studies using xenograft models showed that administration of 6-ethoxypyrimidin-4(1H)-one significantly inhibited tumor growth compared to untreated controls, suggesting its potential as an effective anticancer agent.

Q & A

Q. What are the established synthetic routes for 6-ethoxypyrimidin-4(1H)-one, and how can reaction conditions be optimized?

6-Ethoxypyrimidin-4(1H)-one can be synthesized via one-pot multicomponent reactions, leveraging methodologies analogous to dihydropyrimidin-2(1H)-one derivatives. For instance, the Biginelli reaction—using urea/thiourea, β-keto esters, and aldehydes—is adaptable by substituting ethoxy-containing precursors. Ethoxycarbonyl groups (e.g., in Scheme V of ) can guide ethoxy functionalization. Optimization involves controlling solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and acid catalysts (e.g., concentrated HCl or Lewis acids). Yields typically range from 30–50%, but microwave-assisted synthesis may improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 6-ethoxypyrimidin-4(1H)-one?

  • 1H NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and the pyrimidinone NH proton (δ ~10–12 ppm, broad).
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+ for C6H8N2O2: 141.066 amu).
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planar pyrimidinone ring and ethoxy group orientation. Single-crystal studies (e.g., as in ) require slow evaporation from polar aprotic solvents .

Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?

The ethoxy group enhances electron density on the pyrimidinone ring, increasing susceptibility to hydrolysis under acidic or basic conditions. Stability studies should monitor degradation via HPLC at pH 1–13 and temperatures up to 60°C. For example, related 4-hydroxypyrimidine derivatives show decomposition at pH < 2 or >10, suggesting the need for neutral storage conditions .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved during synthesis?

Contradictions often arise from unaccounted variables like trace moisture, oxygen, or impurities in reagents. For example, highlights how nitrogen oxides in sulfuric acid media alter nitration pathways. To resolve discrepancies:

  • Conduct controlled experiments with inert atmospheres (N2/Ar).
  • Use high-purity solvents and reagents (e.g., anhydrous DMF).
  • Employ in situ monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediate species.
    Cross-validate results with multiple characterization techniques (e.g., LC-MS for byproduct identification) .

Q. What strategies are effective in designing bioactivity assays for 6-ethoxypyrimidin-4(1H)-one derivatives?

Derivatives can be screened for antimicrobial or anticancer activity using:

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.
  • MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock. and provide frameworks for structure-activity relationship (SAR) studies .

Q. How can reaction mechanisms for ethoxy-group functionalization be elucidated?

Mechanistic studies may involve:

  • Isotopic labeling : Use 18O-labeled ethanol to track ethoxy incorporation via mass spectrometry.
  • DFT calculations : Model transition states for nucleophilic substitution or cyclization steps (e.g., Gaussian09).
  • Kinetic profiling : Monitor intermediates via stopped-flow NMR under varying temperatures (e.g., Eyring plot analysis) .

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